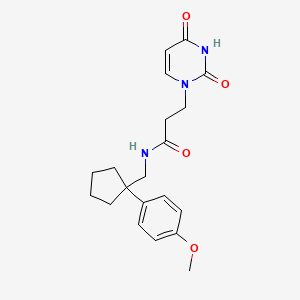
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide
Descripción
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide is an organic compound that belongs to the class of dihydropyrimidinones. This class is known for a wide range of pharmacological activities. The unique structure of this compound makes it a point of interest for research in various fields such as medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-27-16-6-4-15(5-7-16)20(10-2-3-11-20)14-21-17(24)8-12-23-13-9-18(25)22-19(23)26/h4-7,9,13H,2-3,8,10-12,14H2,1H3,(H,21,24)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYSPDQVRMOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCN3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide typically involves the cyclization of urea derivatives with cyclopentanone under acidic or basic conditions. The presence of substituents like the methoxyphenyl group requires specific protective and deprotective strategies during the synthesis to ensure correct substitution.
Industrial Production Methods: In industrial settings, the compound is produced using highly optimized reaction conditions, often in large-scale batch reactors. The process may involve the use of catalysts to improve yield and selectivity. Industrial methods also focus on cost-efficiency and minimizing environmental impact through green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation to yield various oxidation states of its functional groups.
Reduction: Reduction reactions may target the pyrimidinone ring or the ketone functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other reactive centers.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide or other peroxides for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Conditions vary but often include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions.
Major Products Formed from These Reactions: Oxidation reactions yield higher oxidation state compounds, such as carboxylic acids or ketones. Reduction reactions typically produce alcohols or amines, while substitution reactions result in various substituted aromatic or aliphatic compounds.
Aplicaciones Científicas De Investigación
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its pharmacological effects, potentially acting as an anti-inflammatory or anticancer agent.
Industry: Employed in the synthesis of materials with specific properties, such as polymers or specialty chemicals.
Mecanismo De Acción
Comparison with Other Similar Compounds: Compared to other dihydropyrimidinones, this compound stands out due to its unique substituents, which confer distinct physicochemical properties and biological activities. Similar compounds may include different substitution patterns or functional groups that alter their reactivity and application profiles.
Comparación Con Compuestos Similares
2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives
Cyclopentanone derivatives with aromatic substitutions
N-(cyclopentylmethyl)propanamide analogs
There you go, a comprehensive breakdown of this intricate compound. Fascinating stuff, isn't it? If there's anything else you'd like to delve into, feel free to ask!
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


